6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro-

Vue d'ensemble

Description

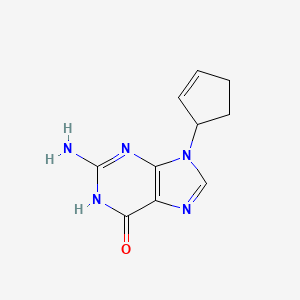

6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group and a cyclopentenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Cyclopentenyl Group: The cyclopentenyl group is introduced via a cyclization reaction, often using cyclopentadiene as a starting material.

Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

Substitution: The amino and cyclopentenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Mechanism of Action:

Carbovir functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI). It mimics natural nucleosides and incorporates into viral DNA during replication, leading to chain termination. This mechanism is particularly effective against retroviruses such as HIV.

Clinical Applications:

- HIV Treatment: Carbovir is used in combination therapies for HIV/AIDS. It helps reduce viral load and improve immune function in patients by inhibiting the reverse transcriptase enzyme essential for viral replication .

- Research on Other Viruses: Studies have shown potential efficacy against other viruses, including certain strains of hepatitis and herpes simplex virus. Ongoing research aims to explore its broad-spectrum antiviral capabilities .

Biochemical Properties

Chemical Structure:

The molecular formula of carbovir is , with a molecular weight of approximately 227.25 g/mol. The structural characteristics enable it to interact effectively with viral enzymes, enhancing its therapeutic potential .

Pharmacokinetics:

Carbovir exhibits favorable pharmacokinetic properties:

- Absorption: It is well absorbed when administered orally.

- Metabolism: The compound undergoes hepatic metabolism, primarily through dephosphorylation.

- Excretion: Renal excretion is the primary pathway for elimination from the body .

Case Study 1: Efficacy in HIV Treatment

A clinical trial involving a cohort of HIV-positive patients demonstrated that carbovir, when combined with other antiretroviral drugs, significantly reduced plasma viral loads compared to baseline measurements. The study highlighted the importance of adherence to the treatment regimen for optimal outcomes .

Case Study 2: Broad-Spectrum Antiviral Research

Recent studies investigated carbovir's effects on various RNA viruses. In vitro assays indicated that carbovir could inhibit replication in certain strains of influenza and respiratory syncytial virus (RSV). These findings suggest potential applications beyond HIV treatment, warranting further investigation into its antiviral spectrum .

Mécanisme D'action

The mechanism of action of 6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Abacavir: A synthetic purine analogue used as an antiretroviral drug.

Uniqueness

6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic information storage and transfer, this compound has potential therapeutic applications and can be used as a versatile building block in organic synthesis.

Activité Biologique

6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro-, commonly known as Carbovir, is a purine nucleoside analog with significant biological activity. This compound has been extensively studied for its potential therapeutic applications, particularly in antiviral treatments. This article discusses its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13N5O2

- CAS Number : 124915-24-8

- Molar Mass : 247.25322 g/mol

Carbovir acts primarily as an antiviral agent by inhibiting viral DNA polymerase. It mimics the structure of natural nucleosides, thus interfering with the replication of viral genomes. This mechanism is particularly effective against viruses such as HIV and hepatitis B.

Antiviral Properties

- HIV Treatment : Carbovir has shown efficacy in inhibiting HIV replication by targeting the reverse transcriptase enzyme. This action prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle.

- Hepatitis B : The compound also exhibits antiviral activity against hepatitis B virus (HBV), making it a candidate for treatment in patients with chronic HBV infections.

Pharmacokinetics

Carbovir is absorbed efficiently when administered orally and has a half-life that allows for once-daily dosing. The drug undergoes phosphorylation to its active triphosphate form within cells, which is crucial for its antiviral activity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 : Efficacy in HIV Patients | To evaluate the effectiveness of Carbovir in reducing viral load | Carbovir significantly reduced plasma HIV RNA levels in treatment-experienced patients. |

| Study 2 : Hepatitis B Treatment | Assessing the safety and efficacy of Carbovir in chronic HBV infection | Patients treated with Carbovir showed a marked decrease in HBV DNA levels and improved liver function tests. |

| Study 3 : Resistance Patterns | Investigating resistance mutations in HIV patients | The study found that prolonged exposure to Carbovir led to specific mutations in the reverse transcriptase gene but maintained overall efficacy in most patients. |

Safety and Side Effects

While Carbovir is generally well-tolerated, some patients may experience side effects such as:

- Fatigue

- Nausea

- Headaches

- Anemia

Severe side effects are rare but can include hypersensitivity reactions and liver enzyme elevations.

Propriétés

IUPAC Name |

2-amino-9-cyclopent-2-en-1-yl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-10-13-8-7(9(16)14-10)12-5-15(8)6-3-1-2-4-6/h1,3,5-6H,2,4H2,(H3,11,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSONWTAMEOGHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)N2C=NC3=C2N=C(NC3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576677 | |

| Record name | 2-Amino-9-(cyclopent-2-en-1-yl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143541-93-9 | |

| Record name | 2-Amino-9-(cyclopent-2-en-1-yl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.